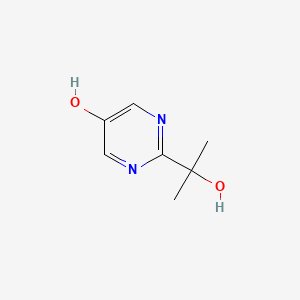

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

Descripción general

Descripción

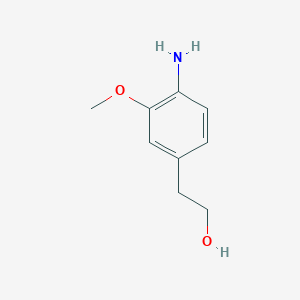

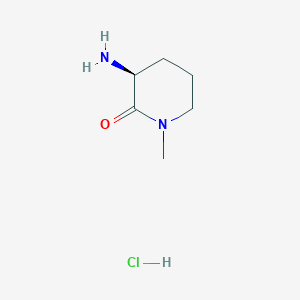

“2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” involves a multi-step reaction . The steps include:Molecular Structure Analysis

The molecular formula of “2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL” is C7H10N2O2 . The molecular weight is 154.17 g/mol .Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application : The compound is used in the synthesis of pyrimidinamine derivatives .

- Method of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template .

- Results : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

-

Scientific Field: Material Science

- Application : The compound is used in the preparation of a stable porous In-MOF .

- Method of Application : The compound was used to prepare a stable porous In-MOF for the first time via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H 2 L) .

- Results : It was found that the 1,4-benzenedicarboxylate anions (bdc 2−) were formed in the synthesis process .

-

Scientific Field: Material Science

- Application : The compound is used in the preparation of a composite Ag@In-MOF material .

- Method of Application : The compound was used to prepare a composite Ag@In-MOF material via an in situ reduction of Ag (I) to Ag NPs without additional reducing agent .

- Results : MOF 1 and Ag@1 had great sorption capacity; in particular, 1 had remarkable dynamic selectivity for C 2 H 2 /CH 4 and CO 2 /CH 4, and they were also efficient catalysts for fixing CO 2 and epoxides .

-

Scientific Field: Organic Chemistry

- Application : The compound is used in the synthesis of novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives .

- Method of Application : A facile and versatile procedure for the synthesis of functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone has been described .

- Results : The key step in the synthesis involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .

-

Scientific Field: Material Science

- Application : The compound is used in the preparation of another new isomorphic In-MOF .

- Method of Application : The compound was used to prepare another new isomorphic In-MOF by employing the H2bdc ligand in the synthesis process .

- Results : It was found that the 1,4-benzenedicarboxylate anions (bdc 2−) were formed in the synthesis process .

-

Scientific Field: Organic Chemistry

Propiedades

IUPAC Name |

2-(2-hydroxypropan-2-yl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(2,11)6-8-3-5(10)4-9-6/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQNWAZKLBDTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)